molecular formula C8H17N B3052928 N-Butylidenebutylamine CAS No. 4853-56-9

N-Butylidenebutylamine

Cat. No. B3052928
Key on ui cas rn: 4853-56-9
M. Wt: 127.23 g/mol
InChI Key: GMYLJUMIAPOWOO-UHFFFAOYSA-N
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Patent
US04003921

Procedure details

1000 g n-butyraldehyde are reacted in the presence of 80 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel, and employing chromium (3)-oxide as activator) at 115° C with ammonia and hydrogen (volume ratio 1 : 1) in a flask equipped as described in Example 1. Altogether 260 l ammonia and 260 l hydrogen are introduced into the aldehyde-catalyst-suspension over a period of 4 hours. After termination of the reaction, the catalyst is separated from the reaction mixture. 840 g butylidene-butylamine are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 L
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[NH3:6]>[Ni].[H][H]>[CH:1](=[N:6][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCC)=O
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Two
Name
Quantity
260 L
Type
reactant
Smiles
N
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
260 L
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
After termination of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst is separated from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(CCC)=NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 840 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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